molecular formula C16H25ClN4O B5176137 N-(2-chlorophenyl)-N'-[2-(4-propylpiperazin-1-yl)ethyl]urea

N-(2-chlorophenyl)-N'-[2-(4-propylpiperazin-1-yl)ethyl]urea

Cat. No.: B5176137
M. Wt: 324.8 g/mol
InChI Key: OQFHDSLCTHDMGO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N’-[2-(4-propylpiperazin-1-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-[2-(4-propylpiperazin-1-yl)ethyl]urea typically involves the reaction of 2-chloroaniline with 2-(4-propylpiperazin-1-yl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(2-chlorophenyl)-N’-[2-(4-propylpiperazin-1-yl)ethyl]urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-[2-(4-propylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced products with hydrogen atoms added to the original structure.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-[2-(4-propylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-N’-[2-(4-methylpiperazin-1-yl)ethyl]urea: Similar structure with a methyl group instead of a propyl group.

    N-(2-chlorophenyl)-N’-[2-(4-ethylpiperazin-1-yl)ethyl]urea: Similar structure with an ethyl group instead of a propyl group.

    N-(2-chlorophenyl)-N’-[2-(4-butylpiperazin-1-yl)ethyl]urea: Similar structure with a butyl group instead of a propyl group.

Uniqueness

N-(2-chlorophenyl)-N’-[2-(4-propylpiperazin-1-yl)ethyl]urea is unique due to the presence of the propyl group in the piperazine moiety, which can influence its chemical properties and biological activity

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O/c1-2-8-20-10-12-21(13-11-20)9-7-18-16(22)19-15-6-4-3-5-14(15)17/h3-6H,2,7-13H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFHDSLCTHDMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCNC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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